molecular formula C10H11F2N5 B12224846 4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12224846
M. Wt: 239.22 g/mol
InChI Key: RQKAVHLDSRJJMJ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves the fluorination of pyrazole derivatives. One common method involves the use of SelectfluorTM in acetonitrile at elevated temperatures (90°C) under microwave conditions. This method allows for the efficient introduction of fluorine atoms into the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination reagents can enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4,4-Difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cancer cell proliferation. This inhibition is achieved through the binding of the compound to the active site of CDK2, preventing its interaction with cyclin A2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its specific fluorination pattern, which enhances its biological activity and stability. The presence of fluorine atoms can improve the compound’s binding affinity to its molecular targets and increase its metabolic stability .

Properties

Molecular Formula

C10H11F2N5

Molecular Weight

239.22 g/mol

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C10H11F2N5/c11-10(12)1-3-17(4-2-10)9-7-5-15-16-8(7)13-6-14-9/h5-6H,1-4H2,(H,13,14,15,16)

InChI Key

RQKAVHLDSRJJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=NC3=C2C=NN3

Origin of Product

United States

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